Cas no 15432-97-0 (2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione)

2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione is a substituted indandione derivative with potential applications in organic synthesis and materials science. Its structure features a fused indene-dione core modified by a 2-methylphenyl group, offering reactivity at the carbonyl positions for further functionalization. This compound may serve as a versatile intermediate in the preparation of heterocyclic systems or as a ligand precursor in coordination chemistry. Its stability under ambient conditions and well-defined crystalline properties facilitate handling and characterization. The methylphenyl substituent enhances solubility in common organic solvents, improving its utility in solution-phase reactions. Researchers value this compound for its balanced electronic properties and synthetic flexibility.
2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione structure
15432-97-0 structure
Product Name:2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione
CAS No:15432-97-0
MF:C16H12O2
MW:236.265284538269
CID:1085475
PubChem ID:754738
Update Time:2025-06-08

2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2-(o-Tolyl)-1H-indene-1,3(2H)-dione
    • 2-(2-methylphenyl)-1,3-indandione
    • 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione(SALTDATA: FREE)
    • 1.3-Dioxo-2-o-tolyl-hydrinden
    • 2-o-Tolyl-indan-1,3-dion
    • 2-o-tolyl-indan-1,3-dione
    • SR-01000203611
    • MLS001000587
    • CS-0337084
    • Oprea1_698374
    • 2-(2-METHYLPHENYL)-2H-INDENE-1,3-DIONE
    • CHEMBL412646
    • 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione
    • SMR000496112
    • 15432-97-0
    • MFCD00183811
    • CHEMBRDG-BB 5303536
    • SCHEMBL11807034
    • AKOS022184381
    • HMS2829L06
    • DTXSID30353819
    • SY347805
    • 60338-36-5
    • BS-37372
    • SR-01000203611-1
    • 2-(2-methylphenyl)indene-1,3-dione
    • 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione
    • MDL: MFCD00183811
    • Inchi: 1S/C16H12O2/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)16(14)18/h2-9,14H,1H3
    • InChI Key: BNNKKSAOPJGWFE-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C1C1C=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 236.08400
  • Monoisotopic Mass: 236.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.23
  • Boiling Point: 423.9°C at 760 mmHg
  • Flash Point: 158.4°C
  • Refractive Index: 1.625
  • PSA: 34.14000
  • LogP: 3.15780

2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione Pricemore >>

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Additional information on 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione

Professional Introduction to 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione (CAS No. 15432-97-0)

2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione, a compound with the chemical identifier CAS No. 15432-97-0, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of indene derivatives, characterized by a fused benzene and cyclopentadiene ring system, and it exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione consists of a central indene core substituted with a carbonyl group at the 1-position and another at the 3-position, forming an intramolecular diketone moiety. The presence of a 2-methylphenyl group at the 2-position introduces steric and electronic effects that can influence the compound's reactivity, solubility, and biological activity. This structural feature makes it an interesting subject for synthetic modifications aimed at optimizing its pharmacological properties.

In recent years, there has been growing interest in indene derivatives due to their potential applications in various therapeutic areas. Studies have shown that these compounds can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The diketone functional group in 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione is particularly noteworthy, as it can serve as a versatile scaffold for designing molecules with enhanced biological efficacy.

One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex pharmacophores. Researchers have been exploring various synthetic pathways to modify the indene core, aiming to develop novel compounds with improved pharmacokinetic profiles and target specificity. For instance, functionalization at the 5-position of the indene ring or introduction of additional substituents can lead to derivatives with distinct biological activities.

The pharmaceutical industry has been particularly interested in indene derivatives for their potential use in oncology research. Preclinical studies have suggested that certain indene-based compounds can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. The diketone moiety in 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione has been identified as a key structural element that contributes to its cytotoxic effects against various cancer cell lines.

Another area of interest is the anti-inflammatory potential of this compound. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. Research indicates that indene derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. The presence of multiple reactive sites in 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione suggests that it may have multifaceted mechanisms of action in controlling inflammation.

In addition to its therapeutic applications, 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione has shown promise in materials science research. Its unique electronic properties make it suitable for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to undergo photochemical reactions under controlled conditions has opened up new avenues for developing advanced materials with applications in optoelectronics.

The synthesis of CAS No. 15432-97-0 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by cyclization and oxidation steps. Advances in catalytic methods have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications.

Evaluation of the compound's pharmacological properties often involves both in vitro and in vivo studies. In vitro assays are used to assess its interaction with biological targets such as enzymes and receptors, while animal models provide insights into its overall efficacy and safety profile. These studies are crucial for determining the potential therapeutic value of 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione before moving into human clinical trials.

The future directions for research on this compound include exploring novel synthetic strategies to enhance its bioavailability and reduce potential side effects. Additionally, computational modeling techniques are being employed to predict how structural modifications will affect its biological activity. These approaches are expected to accelerate the discovery process and lead to the development of more effective derivatives.

In conclusion, 2-(2-Methylphenyl)-1H-indene-1,3(2H)-dione (CAS No. 15432-97-0) represents a fascinating molecule with diverse applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for designing innovative drugs targeting various diseases while also serving as a valuable material for advanced technological applications. Continued research into this compound is likely to yield significant advancements across multiple scientific disciplines.

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